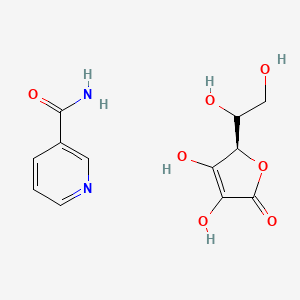
Niacinamideascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niacinamideascorbate, also known as the nicotinamide-ascorbic acid complex, is a compound that combines the properties of niacinamide (a form of vitamin B3) and ascorbic acid (vitamin C). This compound is recognized for its potential benefits in various fields, including skincare, medicine, and industrial applications. Niacinamide is known for its anti-inflammatory and skin-brightening properties, while ascorbic acid is a potent antioxidant that helps in collagen synthesis and skin protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of niacinamideascorbate involves the combination of niacinamide and ascorbic acid under controlled conditions. One common method is the thin film hydration method, where niacinamide is dissolved in a solution and combined with ascorbic acid. The mixture is then subjected to ultrasonication in ethanol to form the complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where niacinamide and ascorbic acid are combined under specific temperature and pressure conditions. The process ensures the stability and purity of the final product, which is essential for its application in pharmaceuticals and cosmetics .
Chemical Reactions Analysis
Types of Reactions: Niacinamideascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s antioxidant properties are primarily due to the presence of ascorbic acid, which can undergo oxidation to dehydroascorbic acid .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, ascorbic acid in the compound can be converted to dehydroascorbic acid.
Reduction: Niacinamide can participate in redox reactions, contributing to the overall antioxidant capacity of the compound.
Substitution: The amide group in niacinamide can undergo substitution reactions under specific conditions.
Major Products Formed: The major products formed from these reactions include dehydroascorbic acid and various substituted derivatives of niacinamide, depending on the reagents and conditions used .
Scientific Research Applications
Niacinamideascorbate has a wide range of scientific research applications:
Mechanism of Action
Niacinamideascorbate exerts its effects through multiple mechanisms:
Antioxidant Activity: Ascorbic acid in the compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress.
Collagen Synthesis: Ascorbic acid promotes collagen production, enhancing skin elasticity and reducing signs of aging.
Anti-inflammatory Effects: Niacinamide reduces inflammation by inhibiting the release of inflammatory mediators.
DNA Repair: Niacinamide plays a role in DNA repair by influencing the activity of enzymes involved in cellular repair processes.
Comparison with Similar Compounds
Niacinamide: Known for its anti-inflammatory and skin-brightening properties.
Ascorbic Acid: A potent antioxidant that promotes collagen synthesis and protects against oxidative damage.
Retinoids: Used in skincare for their anti-aging properties but can cause irritation.
Hyaluronic Acid: Known for its hydrating properties but lacks the antioxidant benefits of niacinamideascorbate.
Uniqueness: this compound combines the benefits of both niacinamide and ascorbic acid, offering a unique blend of antioxidant, anti-inflammatory, and skin-brightening properties. This makes it a versatile compound for various applications in skincare and medicine .
Properties
Molecular Formula |
C12H14N2O7 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2/t;2?,5-/m.1/s1 |
InChI Key |
JMORAWFVNMGOKQ-NQSOLIBNSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N.C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


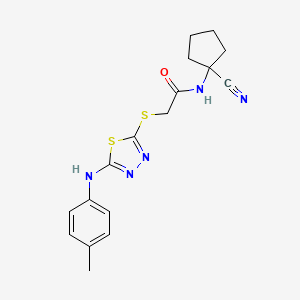
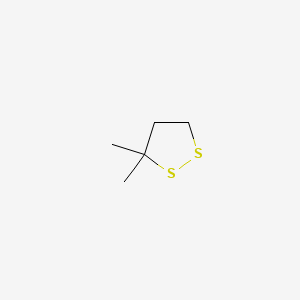
![2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15280906.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
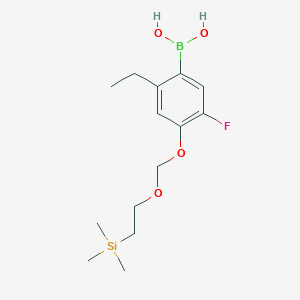
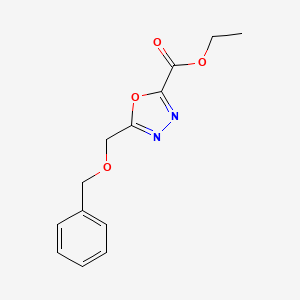
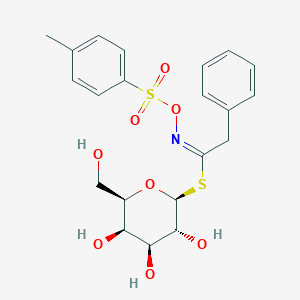
![3-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15280951.png)
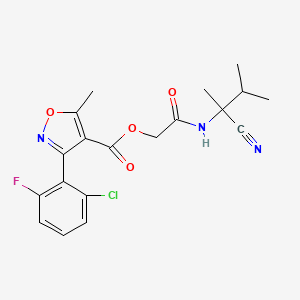
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
